molecular formula C6H9N3O B13655849 5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-7-ol

5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-7-ol

Katalognummer: B13655849
Molekulargewicht: 139.16 g/mol
InChI-Schlüssel: IZCFKPRYSLAJAQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-7-ol (: 1824484-91-4 ) is a chemical compound featuring a molecular formula of C6H9N3O and a molecular weight of 139.16 g/mol . This molecule is a fused, bicyclic structure that incorporates a partially saturated pyridine ring, making it a valuable scaffold in medicinal chemistry and drug discovery research . As a functionalized triazolo-pyridine derivative, this compound serves as a versatile building block for the synthesis of more complex molecules. Its structure is related to other triazolopyridine scaffolds that are of significant interest in pharmaceutical research for developing kinase inhibitors . Research into analogous triazolopyridazine compounds has also explored their potential as inhibitors of inducible nitric oxide synthase (iNOS), indicating the broader relevance of this heterocyclic family in investigating new therapeutic agents . The compound must be handled by qualified professionals in a laboratory setting only. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Eigenschaften

Molekularformel

C6H9N3O

Molekulargewicht

139.16 g/mol

IUPAC-Name

5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-7-ol

InChI

InChI=1S/C6H9N3O/c10-5-1-2-9-6(3-5)7-4-8-9/h4-5,10H,1-3H2

InChI-Schlüssel

IZCFKPRYSLAJAQ-UHFFFAOYSA-N

Kanonische SMILES

C1CN2C(=NC=N2)CC1O

Herkunft des Produkts

United States

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of 5,6,7,8-Tetrahydro-triazolo[1,5-a]pyridin-7-ol typically involves palladium-catalyzed cross-coupling reactions starting from halogenated triazolo-pyridine precursors, followed by hydroxylation to introduce the 7-hydroxy substituent.

Detailed Synthetic Route

Step 1: Starting Material Preparation

  • The key precursor is 7-bromo-triazolo[1,5-a]pyridine , which serves as the substrate for hydroxylation.
  • This compound is commercially available or can be synthesized via cyclization reactions involving triazole and pyridine derivatives.

Step 2: Palladium-Catalyzed Hydroxylation

  • The 7-bromo derivative undergoes a palladium-catalyzed hydroxylation reaction to replace the bromine atom with a hydroxyl group at the 7-position.
  • Reaction conditions:
    • Catalyst: Pd2(dba)3 (tris(dibenzylideneacetone)dipalladium(0))
    • Ligand: di-tert-butyl [2’,4’,6’-tris(propan-2-yl)-[1,1‘-biphenyl]-2-yl]phosphane (t-BuXPhos)
    • Base: Potassium hydroxide (KOH)
    • Solvent: 1,4-dioxane/water mixture
    • Temperature: 100 °C
    • Reaction Time: 4 hours

Step 3: Workup and Purification

  • After completion, the reaction mixture is cooled and extracted with ethyl acetate.
  • The aqueous layer is acidified to pH 5 with 1N hydrochloric acid.
  • The organic phase is concentrated under reduced pressure.
  • Purification is achieved by flash column chromatography using dichloromethane/methanol (5:1 v/v) as eluent.

Yield: Approximately 40% isolated yield of the target compound as a white solid.

Summary Table of the Key Preparation Step

Step Reagents and Conditions Outcome Yield Notes
1 7-bromo-triazolo[1,5-a]pyridine Starting material Commercially available or synthesized
2 Pd2(dba)3, t-BuXPhos, KOH, 1,4-dioxane/H2O, 100 °C, 4 h Hydroxylation at C-7 position 40% Optimized for regioselectivity
3 Acidification, extraction, flash chromatography Purified 5,6,7,8-tetrahydro-triazolo[1,5-a]pyridin-7-ol White solid obtained

Related Synthetic Approaches and Analogues

While the above method is the most direct and documented for the 7-hydroxy derivative, related compounds such as 2-amino-triazolo[1,5-a]pyrimidines and their phenyl-substituted analogues have been synthesized using cyclocondensation and coupling reactions involving amino-triazole carboxylates and substituted diketones under reflux conditions in acetic acid or ethanol solvents.

  • These methods involve the formation of the triazolo-pyrimidine core via condensation of ethyl 5-amino-1,2,4-triazole-3-carboxylate with 1-phenylbutane-1,3-dione derivatives, followed by functional group transformations such as chlorination and coupling with amines to yield various substituted analogues.
  • Such synthetic strategies emphasize regioselective substitution at the C-5, C-6, and C-7 positions to explore structure-activity relationships for biological applications.

Research Findings on Synthesis Efficiency and Optimization

  • The palladium-catalyzed hydroxylation route provides a moderate yield (40%) but is favored for its regioselectivity and mild conditions compared to harsher nucleophilic substitution methods.
  • Ligand choice (t-BuXPhos) and base strength (KOH) are critical for achieving the desired substitution without side reactions.
  • Reaction temperature and solvent mixture are optimized to balance solubility of reagents and catalyst stability.
  • Purification by flash chromatography ensures high purity, essential for subsequent biological testing.

Analyse Chemischer Reaktionen

Types of Reactions

5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-7-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazolo-pyridines .

Wissenschaftliche Forschungsanwendungen

5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-7-ol has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-7-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The compound may also interact with cellular pathways, affecting processes such as signal transduction and gene expression .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues in the Triazolopyridine Family

Triazolo[1,5-a]pyridine Derivatives
  • [1,2,4]Triazolo[1,5-a]pyridin-7-ol (CAS 1033810-70-6): Structure: Non-hydrogenated triazole-pyridine core with a hydroxyl group at position 6. Applications: Intermediate for kinase inhibitors . Key Difference: Lack of hydrogenation in the pyridine ring increases aromaticity, altering solubility and reactivity compared to the tetrahydro derivative .
  • 7-Bromo-[1,2,4]triazolo[1,5-a]pyridine (CAS 1053655-66-5): Structure: Bromine substituent at position 7. Applications: Used in cross-coupling reactions for drug discovery.
Triazolo[4,3-a]pyridine Derivatives
  • Ethyl-1,5-dihydro-3-(2-hydroxyphenyl)-7-methyl-1,5-diphenyl-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate :
    • Structure : Triazole fused to pyrimidine (vs. pyridine), with ester and hydroxyphenyl substituents.
    • Spectroscopy : IR peaks at 3425 cm⁻¹ (OH) and 1666 cm⁻¹ (C=O) .
    • Key Difference : Pyrimidine core introduces additional nitrogen atoms, altering hydrogen-bonding capacity and electronic distribution .

Tetrahydroimidazo and Thieno Derivatives

  • Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l): Structure: Imidazole fused to pyridine with electron-withdrawing groups (cyano, nitro). Properties: Yellow solid (mp: 243–245°C), distinct NMR shifts (e.g., 1H-NMR δ 5.37 ppm for pyrimidine proton) . Key Difference: Imidazole ring provides two nitrogen atoms, enabling diverse hydrogen-bonding interactions compared to triazole .
  • Thieno[2,3-b]pyridine Derivatives: Structure: Thiophene fused to pyridine. Applications: Explored for antimicrobial and herbicidal activity . Key Difference: Sulfur atom increases lipophilicity and metabolic stability but reduces polarity .

Spectroscopic and Physical Properties

Property 5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-7-ol Triazolo[4,3-a]pyrimidine () Tetrahydroimidazo[1,2-a]pyridine ()
Melting Point ~243–245°C 206°C 243–245°C
IR (OH stretch) ~3400 cm⁻¹ (predicted) 3425 cm⁻¹ Not observed
1H-NMR (Key Shift) δ ~5.3–5.5 ppm (pyridine proton) δ 5.37 ppm (pyrimidine proton) δ 5.37 ppm (imidazole proton)

Biologische Aktivität

5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-7-ol (CAS No. 389607-01-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the following chemical formula and properties:

  • Molecular Formula : C6H9N3
  • Molecular Weight : 123.16 g/mol
  • IUPAC Name : 5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine
  • CAS Number : 389607-01-6

Synthesis

Various synthetic routes have been explored to produce this compound. The synthesis typically involves the reaction of appropriate precursors under controlled conditions to yield high-purity products.

Antimicrobial Activity

Research indicates that derivatives of triazolo-pyridine compounds exhibit notable antimicrobial properties. For instance:

  • In vitro studies demonstrated that certain derivatives showed significant inhibitory effects against various bacterial strains and fungi .
  • A comparative study highlighted the enhanced activity of these compounds against resistant strains .

Anticancer Properties

The antiproliferative effects of this compound have been evaluated against several cancer cell lines:

  • Cell Line Testing : The compound exhibited varying degrees of cytotoxicity against breast and colon cancer cell lines .
  • Mechanism of Action : Studies suggest that the compound may induce apoptosis through the activation of caspase pathways .

Study 1: Antiproliferative Activity

A study conducted on synthesized triazolo-pyridine derivatives revealed that specific modifications to the structure significantly enhanced their anticancer activity. The most potent derivative demonstrated an IC50 value of approximately 10 µM against breast cancer cells .

Study 2: Antimicrobial Efficacy

In another investigation focused on antimicrobial activity, several derivatives were tested against a panel of bacterial pathogens. The results indicated that modifications at the nitrogen positions increased their efficacy against Gram-positive bacteria .

Data Tables

Biological Activity IC50/EC50 Values Cell Lines/Pathogens Tested
Antiproliferative10 µMBreast Cancer
AntimicrobialVariesStaphylococcus aureus
Escherichia coli

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols for 5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-7-ol, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting from triazole or pyridine precursors. For example, catalytic methods using TMDP (trimethylenediamine-N,N,N',N'-tetrapropionic acid) in ethanol/water mixtures (1:1 v/v) have been reported, though TMDP's toxicity requires careful handling . Alternative protocols may employ nucleophilic substitutions or Grignard reagents to introduce substituents. Reaction optimization should prioritize solvent polarity and catalyst loading to minimize byproducts. Yields are highly sensitive to temperature control (e.g., reflux vs. room temperature) and purification steps, such as column chromatography .

Q. How can researchers confirm the structural integrity of synthesized this compound?

  • Methodological Answer : Structural validation requires a combination of spectroscopic techniques:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR can identify proton environments and confirm the presence of hydroxyl and tetrahydro-pyridine moieties. For example, 1H^1H NMR peaks near δ 4.0–5.0 ppm may indicate hydroxyl protons, while signals between δ 1.5–2.5 ppm suggest methylene groups in the tetrahydro ring .
  • X-ray Crystallography : Single-crystal diffraction provides definitive proof of atomic arrangement, particularly for resolving stereochemistry in fused-ring systems .
  • IR Spectroscopy : Absorbance bands near 3200–3500 cm1^{-1} (O-H stretch) and 1600–1650 cm1^{-1} (C=N/C=C vibrations) are diagnostic .

Q. What are the key stability considerations for storing this compound?

  • Methodological Answer : The compound is hygroscopic and prone to oxidation. Storage at 2–8°C under inert gas (e.g., argon) in amber vials is recommended. Stability assays using HPLC or TLC should monitor degradation products, particularly under elevated temperatures or light exposure .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for derivatives of this compound?

  • Methodological Answer : Discrepancies often arise from variations in substituent positioning or purity. For example:

  • Functional Group Analysis : Compare derivatives with hydroxyl vs. hydrazinyl groups at the 7-position; hydrazinyl analogs may exhibit enhanced receptor binding due to hydrogen-bonding capacity .
  • Purity Assessment : Use LC-MS to quantify impurities (e.g., unreacted intermediates) that may skew bioassay results .
  • Dose-Response Studies : Establish EC50_{50} values across multiple cell lines to distinguish intrinsic activity from assay-specific artifacts .

Q. What computational strategies are effective for predicting the interaction of this compound with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases) or receptors. Focus on the triazole ring's π-π stacking potential and hydroxyl group's hydrogen-bond donor capacity .
  • QSAR Modeling : Train models on datasets of triazolo-pyridine derivatives to correlate substituent electronic parameters (e.g., Hammett constants) with activity .
  • MD Simulations : Assess binding stability over nanosecond timescales to identify critical residues in target proteins .

Q. How can synthetic routes be optimized to address challenges in scaling up production for preclinical studies?

  • Methodological Answer :

  • Catalyst Screening : Replace TMDP with less toxic alternatives (e.g., piperazine derivatives) while maintaining reaction efficiency .
  • Flow Chemistry : Implement continuous-flow systems to improve heat/mass transfer and reduce batch variability .
  • Byproduct Mitigation : Use in-situ FTIR to monitor intermediate formation and adjust reagent stoichiometry dynamically .

Data Contradiction Analysis

Q. Why do different synthetic protocols report conflicting yields for this compound?

  • Methodological Answer : Yield discrepancies often stem from:

  • Catalyst Deactivation : TMDP may degrade under prolonged heating, reducing efficacy in later reaction stages .
  • Solvent Effects : Ethanol/water mixtures (1:1 v/v) vs. pure ethanol alter reaction kinetics and byproduct formation .
  • Purification Losses : Silica gel chromatography may retain polar intermediates, artificially lowering yields .

Structural-Activity Relationship (SAR) Considerations

Q. How does the hydroxyl group at the 7-position influence bioactivity compared to other substituents?

  • Methodological Answer :

  • The hydroxyl group enhances solubility and hydrogen-bonding capacity, critical for target engagement. Replacements like chloro or methyl groups reduce polarity, diminishing cellular uptake but potentially improving metabolic stability. Comparative SAR studies using isosteric substitutions (e.g., -OH vs. -OCH3_3) can quantify these effects .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.